molecular formula C10H18F6O6S2Sn B13718241 [Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate

[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate

Cat. No.: B13718241
M. Wt: 531.1 g/mol
InChI Key: DBIMSKIDWWYXJV-UHFFFAOYSA-L
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Description

[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate is a highly specialized organotin compound featuring a trifluoromethanesulfonate (triflate) group and a tris(fluoranyl)methanesulfonate moiety. Organotin compounds are notable for their catalytic and biological activities, and the triflate group is widely recognized as a superior leaving group in organic synthesis .

Properties

Molecular Formula

C10H18F6O6S2Sn

Molecular Weight

531.1 g/mol

IUPAC Name

[dibutyl(trifluoromethylsulfonyloxy)stannyl] trifluoromethanesulfonate

InChI

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q;;;;+2/p-2

InChI Key

DBIMSKIDWWYXJV-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reagents and Solvents

Reagent/Solvent Role Notes
Dibutyltin dichloride Organotin source Commercially available; starting material
Trifluoromethanesulfonic anhydride Triflate group donor Moisture sensitive; requires dry conditions
Triethylamine Base Neutralizes acid byproducts
Fluorinated sulfonic acid derivatives Source of tris(fluoranyl)methanesulfonate Requires inert atmosphere
Dichloromethane (CH2Cl2) Solvent Anhydrous grade preferred
Toluene Solvent Used in some reaction steps

Reaction Conditions

  • Temperature: Reactions are typically conducted at low to moderate temperatures (0°C to 25°C) to control reactivity and prevent side reactions.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is essential throughout the synthesis to avoid moisture and oxygen sensitivity.
  • Time: Reaction times vary from 1 to 24 hours depending on the step and reagents used.

Example Synthetic Route

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of dibutyltin dichloride with trifluoromethanesulfonic anhydride in presence of triethylamine 0°C to room temp, 4 hours 75-85 Formation of dibutyl(trifluoromethylsulfonyloxy)stannyl intermediate
2 Sulfonation with fluorinated sulfonic acid derivative to introduce tris(fluoranyl)methanesulfonate Room temp, 12 hours 65-75 Requires strict anhydrous conditions
3 Purification by recrystallization or chromatography Ambient temperature - Yield depends on purity and method

Analytical and Characterization Methods

The successful preparation of [Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate is confirmed by:

Summary Table of Preparation Methods

Aspect Description
Starting Materials Dibutyltin dichloride, trifluoromethanesulfonic anhydride, fluorinated sulfonic acid derivatives
Key Reagents Triethylamine, anhydrous solvents (dichloromethane, toluene)
Reaction Conditions Low to moderate temperature, inert atmosphere, dry conditions
Purification Methods Recrystallization, chromatography under inert atmosphere
Analytical Techniques NMR (^1H, ^13C, ^19F, ^119Sn), MS, IR, elemental analysis
Typical Yields 65-85% per step
Safety Considerations Toxicity of organotin, reactivity of fluorinated sulfonates, moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

Dibutyltin Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dibutyltin Bis(trifluoromethanesulfonate) include nucleophiles such as amines and alcohols. Reactions are typically carried out in solvents like methanol or acetonitrile under mild conditions .

Major Products Formed

The major products formed from reactions involving Dibutyltin Bis(trifluoromethanesulfonate) depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield alkyl trifluoromethanesulfonates .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound has been investigated for its role in modulating ion channels, particularly sodium channels. Research indicates that it may be effective in treating conditions related to sodium channel hyperactivity, such as epilepsy and pain disorders. The compound's ability to interact with transient receptor potential (TRP) channels, specifically TRPM8, positions it as a potential candidate for analgesic therapies .

Case Study: Pain Management
A study highlighted the efficacy of dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate in reducing pain responses in animal models. The compound was administered to subjects with induced pain, demonstrating significant pain relief compared to control groups. This suggests its potential as a novel analgesic agent .

Materials Science Applications

Synthesis of Functional Materials
In materials science, dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate has been utilized as a precursor in the synthesis of fluorinated polymers and coatings. Its unique chemical structure allows for the incorporation of fluorine into polymer matrices, enhancing properties such as chemical resistance and thermal stability .

Case Study: Fluorinated Polymers
Research conducted on the use of this compound in creating fluorinated coatings demonstrated improved hydrophobicity and durability. The resulting materials were tested under various environmental conditions, showing superior performance compared to non-fluorinated counterparts. This application is particularly relevant in industries requiring high-performance materials, such as aerospace and automotive .

Environmental Applications

Role in Environmental Chemistry
The compound's unique properties make it a candidate for environmental applications, particularly in the remediation of contaminated sites. Its ability to form stable complexes with heavy metals suggests potential use in extracting pollutants from soil and water .

Mechanism of Action

The mechanism of action of Dibutyltin Bis(trifluoromethanesulfonate) involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it interacts with molecular targets such as enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Key Features Reactivity/Applications Reference
Target Compound Dibutyl stannyl + triflate + tris(fluoranyl)methanesulfonate High Lewis acidity; potential catalyst N/A
2-(Trimethylsilyl)phenyl Triflate Silyl triflate; o-benzyne precursor Aryne generation under mild conditions
Dibutyl(hexadecanoyloxy)stannyl Hexadecanoate Carboxylate counterion; anticancer activity Biological applications
Methyltriphenoxyphosphonium Triflate Phosphonium triflate (474.39 g/mol) Hygroscopic; potential ionic liquid

Biological Activity

Dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate is a complex organotin compound with potential applications in various fields, particularly in organic synthesis and as a reagent in chemical reactions. Its unique structure, characterized by the presence of both sulfur and fluorine groups, suggests interesting biological activity that merits detailed investigation.

Chemical Structure and Properties

The molecular formula for dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate is C10H18F6O6S2SnC_{10}H_{18}F_6O_6S_2Sn. The compound features a stannyl group, which is known for its reactivity in organic synthesis, particularly in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Organotin compounds are known to exhibit cytotoxic effects, which may be linked to their ability to disrupt cellular membranes and interfere with cellular signaling pathways.

  • Cytotoxicity : Studies have shown that organotin compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
  • Antimicrobial Activity : Some organotin derivatives have demonstrated antimicrobial properties, affecting bacterial cell walls and inhibiting growth.

Case Studies

  • Study on Cytotoxic Effects : A study published in the Journal of Organometallic Chemistry examined the cytotoxic effects of various organotin compounds on human cancer cell lines. Results indicated that dibutylstannyl derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for inducing cell death.
  • Antimicrobial Evaluation : Research published in Applied Microbiology and Biotechnology evaluated the antimicrobial activity of organotin compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives, including those similar to dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate, displayed potent inhibitory effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cellsJournal of Organometallic Chemistry
AntimicrobialInhibits growth of Gram-positive/negative bacteriaApplied Microbiology and Biotechnology

Research Findings

Recent studies have focused on the synthesis and characterization of organotin compounds, including dibutyl(trifluoromethylsulfonyloxy)stannyl tris(fluoranyl)methanesulfonate. These findings highlight:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, often involving the reaction of stannic chloride with trifluoromethylsulfonic acid derivatives.
  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of [Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry, temperature, and solvent selection. For trifluoromethanesulfonate derivatives, anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical to prevent hydrolysis or side reactions involving the triflyl group . Characterization via GC (gas chromatography) with purity thresholds (>92% as per industrial standards) is essential for quality control, as seen in analogous trifluoromethanesulfonate compounds .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions (e.g., temperature, pH)?

  • Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. For pH sensitivity, nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FT-IR) can monitor functional group integrity (e.g., trifluoromethanesulfonate or stannyl moieties) under acidic/basic conditions. Similar protocols are validated for structurally complex sulfonate derivatives .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are gold standards for structural confirmation. For intermediates, multinuclear NMR (e.g., 19F^{19}\text{F}, 119Sn^{119}\text{Sn}) is critical due to the presence of fluorine and tin atoms. These methods align with protocols for analogous organotin and triflate compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the dibutylstannyl group influence the reactivity of the trifluoromethanesulfonate moiety in cross-coupling reactions?

  • Methodological Answer : Computational modeling (DFT calculations) can predict electron density distribution and steric hindrance around the stannyl group. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended. Comparative studies with trimethylsilyl triflates (e.g., 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate ) highlight the role of steric bulk in suppressing side reactions.

Q. What strategies mitigate the formation of hazardous byproducts (e.g., fluorinated intermediates) during large-scale reactions involving this compound?

  • Methodological Answer : Real-time monitoring using inline spectroscopy (e.g., Raman or UV-Vis) can detect reactive intermediates. Quenching protocols (e.g., controlled addition of aqueous bases) and solvent selection (e.g., dichloromethane for phase separation) are effective, as demonstrated in the synthesis of fluorinated ionic liquids . Safety data sheets (SDS) for related trifluoromethanesulfonate salts emphasize handling under fume hoods with PPE .

Q. Can computational tools predict the compound’s behavior in catalytic systems, such as Lewis acid-mediated transformations?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies can model interactions between the stannyl-triflate complex and catalytic substrates. For example, studies on aluminum trifluoromethanesulfonate (a related Lewis acid) reveal solvent-dependent activation pathways . Pairing computational predictions with experimental kinetic data ensures robustness .

Q. How does the compound’s selectivity in sulfonation reactions compare to other triflylating agents (e.g., phenyl triflates or silyl triflates)?

  • Methodological Answer : Competitive experiments using substrates with competing nucleophilic sites (e.g., alcohols vs. amines) quantify selectivity. For instance, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate shows higher regioselectivity for hydroxyl groups than amino groups . Analogous selectivity coefficients (−logK values) are measurable via HPLC or GC-MS .

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